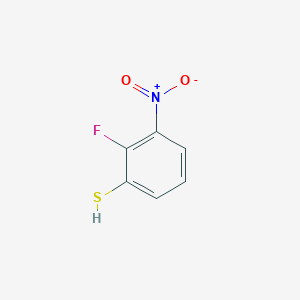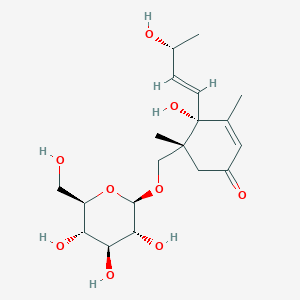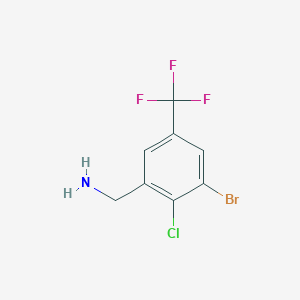
3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H6BrClF3N It is a benzylamine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The primary alcohol is then converted to the corresponding amine through a nucleophilic substitution reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods often employ automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The bromine and chlorine atoms can participate in halogen bonding, further influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzylamine: Lacks the chlorine atom, resulting in different reactivity and properties.
2-Chloro-5-(trifluoromethyl)benzylamine: Lacks the bromine atom, affecting its chemical behavior and applications.
3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical and biological properties.
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H6BrClF3N |
|---|---|
分子量 |
288.49 g/mol |
IUPAC名 |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6BrClF3N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2 |
InChIキー |
DVCYSKKTJRFXNI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CN)Cl)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


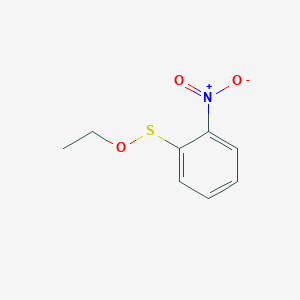

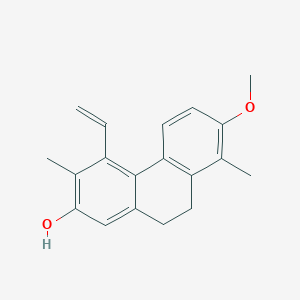



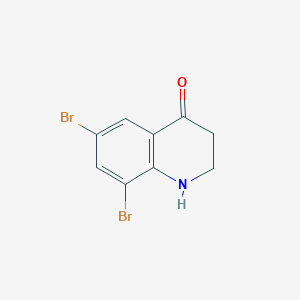
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
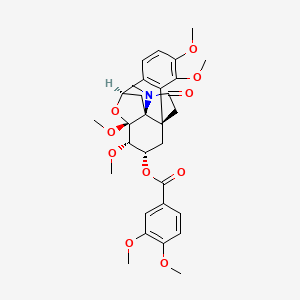
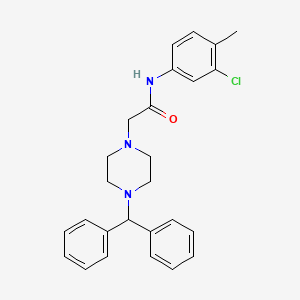
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
